
Antitubercular agent-21
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitubercular agent-21 is a novel compound developed for the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound has shown promising results in combating drug-resistant strains of tuberculosis, making it a significant advancement in the field of antitubercular therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-21 involves multiple steps, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction. These reactions are carried out under controlled conditions to ensure the purity and efficacy of the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using microwave irradiation and one-pot multicomponent reactions. These methods are efficient and cost-effective, allowing for the mass production of the compound .
Chemical Reactions Analysis
Types of Reactions: Antitubercular agent-21 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its antitubercular activity .
Common Reagents and Conditions: Common reagents used in these reactions include sodium hydroxide, ethanol, and various substituted hydrazine hydrates. The reactions are typically carried out at room temperature or under mild heating conditions .
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced efficacy against Mycobacterium tuberculosis .
Scientific Research Applications
Antitubercular agent-21 has a wide range of scientific research applications:
Chemistry: Used in the synthesis of novel compounds with potential antitubercular activity.
Biology: Studied for its effects on Mycobacterium tuberculosis and other bacterial strains.
Medicine: Investigated for its potential as a treatment for drug-resistant tuberculosis.
Industry: Utilized in the development of new antitubercular drugs and formulations.
Mechanism of Action
Antitubercular agent-21 works by inhibiting the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall, leading to cell death. The compound targets specific enzymes involved in mycolic acid synthesis, making it highly effective against drug-resistant strains .
Comparison with Similar Compounds
- Isoniazid
- Rifampicin
- Ethambutol
- Pyrazinamide
- Moxifloxacin
Uniqueness: Antitubercular agent-21 stands out due to its ability to combat multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis. Its unique mechanism of action and high efficacy make it a valuable addition to the arsenal of antitubercular drugs .
Properties
Molecular Formula |
C15H22N6OS |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[(Z)-[amino-(4-pyrrolidin-1-ylpyridin-2-yl)methylidene]amino]morpholine-4-carbothioamide |
InChI |
InChI=1S/C15H22N6OS/c16-14(18-19-15(23)21-7-9-22-10-8-21)13-11-12(3-4-17-13)20-5-1-2-6-20/h3-4,11H,1-2,5-10H2,(H2,16,18)(H,19,23) |
InChI Key |
OOLGZGWLDJHHPK-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(C1)C2=CC(=NC=C2)/C(=N/NC(=S)N3CCOCC3)/N |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=C2)C(=NNC(=S)N3CCOCC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


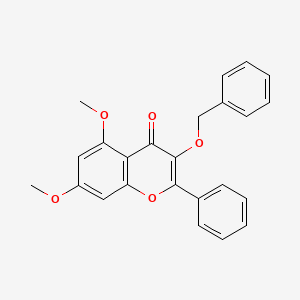
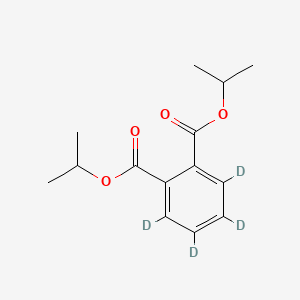

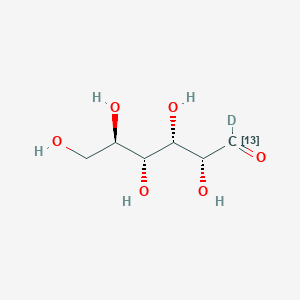


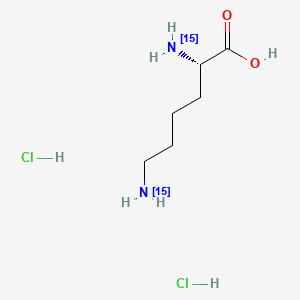
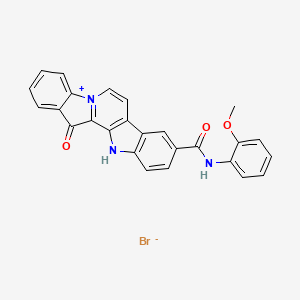
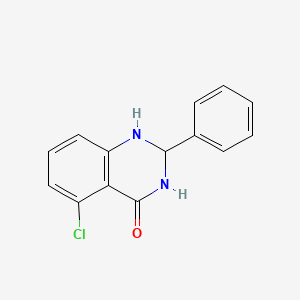

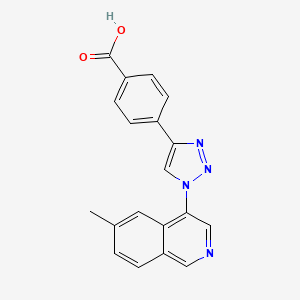

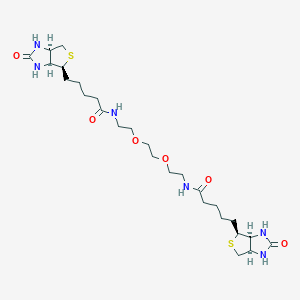
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12404829.png)
